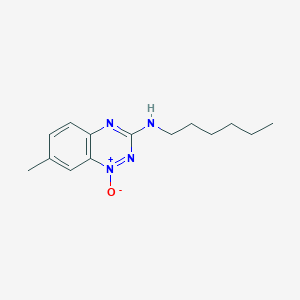![molecular formula C10H10FNO B12628062 4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride](/img/structure/B12628062.png)
4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a benzenesulfonyl chloride group attached to a piperidine ring substituted with a methyl group and a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with 3-methylpiperidine-1-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The carbonyl group in the piperidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane) at room temperature.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents such as tetrahydrofuran or diethyl ether at low temperatures.
Major Products Formed
Sulfonamide derivatives: Formed by the reaction with amines.
Sulfonate ester derivatives: Formed by the reaction with alcohols.
Sulfonothioate derivatives: Formed by the reaction with thiols.
Sulfonic acid: Formed by hydrolysis of the sulfonyl chloride group.
Hydroxyl derivatives: Formed by the reduction of the carbonyl group.
科学的研究の応用
4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride has several applications in scientific research, including:
Organic synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal chemistry: Investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological studies: Used as a probe to study the interactions of sulfonyl chloride-containing compounds with biological macromolecules such as proteins and nucleic acids.
Industrial applications: Employed in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with amino or hydroxyl groups in proteins and other biomolecules. This reactivity makes it a useful tool for modifying the structure and function of biological targets, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonate: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.
4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonothioate: Similar structure but with a sulfonothioate group instead of a sulfonyl chloride group.
Uniqueness
The uniqueness of 4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride lies in its reactivity and versatility as a synthetic intermediate. The presence of both a sulfonyl chloride group and a piperidine ring allows for a wide range of chemical modifications, making it a valuable compound for the development of new molecules with diverse biological activities.
特性
分子式 |
C10H10FNO |
|---|---|
分子量 |
179.19 g/mol |
IUPAC名 |
N-[(3-fluorophenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C10H10FNO/c1-2-10(13)12-7-8-4-3-5-9(11)6-8/h2-6H,1,7H2,(H,12,13) |
InChIキー |
XBNDZGIJJCYZOD-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)NCC1=CC(=CC=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


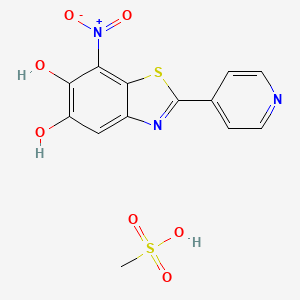
![(1R,3S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B12627987.png)
![Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12627989.png)
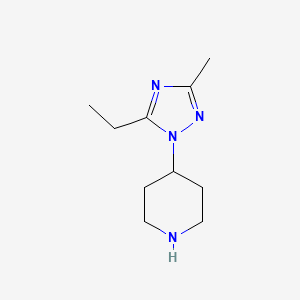

![6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile](/img/structure/B12628004.png)
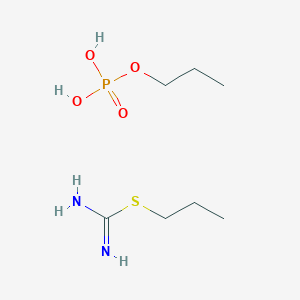
![N~3~-[([1,1'-Biphenyl]-3-yl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B12628012.png)

![6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12628025.png)
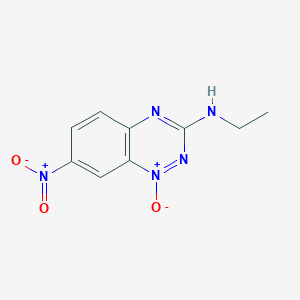

![Ethyl 2-(5-fluoro-1H-benzo[D]imidazol-2-YL)acetate](/img/structure/B12628047.png)
